tert-Butyl 2-(allyloxy)acetate
Overview
Description
tert-Butyl 2-(allyloxy)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an allyloxy group, and an acetate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(allyloxy)acetate can be synthesized through the esterification of tert-butyl alcohol with allyloxyacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (allyloxy)acetate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and reduces the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(allyloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
tert-Butyl 2-(allyloxy)acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and allyloxy groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for functional groups in complex molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-butyl (allyloxy)acetate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further chemical reactions. The allyloxy group can act as a nucleophile in substitution reactions, while the tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the allyloxy group.
Isobutyl acetate: An isomer with different branching in the carbon chain.
Sec-butyl acetate: Another isomer with a different arrangement of the carbon atoms.
Uniqueness: tert-Butyl 2-(allyloxy)acetate is unique due to the presence of both the tert-butyl and allyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for versatile applications in various chemical reactions and industrial processes .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl 2-prop-2-enoxyacetate |
InChI |
InChI=1S/C9H16O3/c1-5-6-11-7-8(10)12-9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
WYTYTWKZQAWEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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